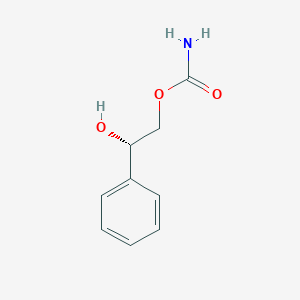

(S)-2-hydroxy-2-phenylethyl carbamate

Descripción

(S)-2-Hydroxy-2-phenylethyl carbamate (IUPAC name: this compound) is a chiral carbamate derivative characterized by a phenyl group and a hydroxyl group attached to the ethyl backbone. Its molecular formula is C₁₁H₁₅NO₃, with a stereocenter at the C2 position . The compound is also known by synonyms such as (S)-hydroxyphenamate and (S)-oxyfenamate, reflecting its historical and pharmacological nomenclature . Key identifiers include:

- SMILES:

C(OC[C@](c1ccccc1)(O)CC)(=O)N - InChI Key:

WAFIYOULDIWAKR-LLVKDONJSA-N

Carbamates, in general, are known for their biological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase) or pharmaceutical intermediates .

Propiedades

IUPAC Name |

[(2S)-2-hydroxy-2-phenylethyl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSOHUROTFFTFO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](COC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807334-25-4 | |

| Record name | Styramate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807334254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRAMATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ2KAZ3W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-2-phenylethyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-hydroxy-2-phenylethanol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-hydroxy-2-phenylethyl carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

(S)-2-hydroxy-2-phenylethyl carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Industry: It is used in the production of polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (S)-2-hydroxy-2-phenylethyl carbamate involves its interaction with specific molecular targets. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in enhanced cholinergic activity. The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Chain length: The propyl chain in [(2S)-3-hydroxy-2-phenylpropyl] carbamate introduces conformational flexibility, which may alter binding affinity in enzyme interactions .

Stereochemical Considerations :

The (S)-configuration in all listed compounds is critical for biological activity. For example, in (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate, the stereochemistry is essential for forming stable pharmaceutical crystals .

Conformational Behavior :

- notes that carbamate residues in active inhibitors adopt a cis-arrangement, enabling a "hairpin" structure for target binding.

Actividad Biológica

(S)-2-hydroxy-2-phenylethyl carbamate is a compound of interest due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and potential applications in various fields.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a phenylethyl structure. Its stereochemistry plays a crucial role in its biological interactions. The compound is characterized by the following structural formula:

Target Enzymes:

The primary targets for this compound are enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in many physiological processes.

Inhibition Mechanism:

The compound acts as a reversible inhibitor of AChE and BChE by forming a carbamylated enzyme complex, leading to an accumulation of acetylcholine in the synaptic cleft. This overstimulation can result in enhanced cholinergic signaling, which has implications for neurodegenerative diseases such as Alzheimer's disease .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cholinergic Signaling: Inhibition of AChE leads to prolonged cholinergic signaling, affecting neuronal communication and potentially enhancing cognitive functions.

- Immune Response Modulation: The compound has been linked to alterations in immune responses, including hypersensitivity reactions and autoimmune diseases.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Key points include:

- Absorption: The compound demonstrates good membrane permeability due to its lipophilic nature.

- Metabolism: It undergoes enzymatic hydrolysis primarily in the liver.

- Excretion: Metabolites are typically excreted via renal pathways.

Cellular Effects

Cell Types Affected:

Research indicates that this compound can affect various cell types:

- Neuronal Cells: Enhances cholinergic signaling, potentially improving cognitive functions.

- Immune Cells: Alters cytokine production and immune response dynamics .

Case Studies:

Several studies have investigated the effects of this compound on cell lines:

- Neuroprotection Studies: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

- Immune Modulation Studies: Research indicated that treatment with this compound led to increased interleukin (IL)-2 production in T cells, suggesting an enhancement of adaptive immune responses .

Research Applications

This compound has potential applications in various fields:

- Pharmaceutical Development: Its properties make it a candidate for developing drugs targeting neurodegenerative diseases.

- Biochemical Research: Used as a tool to study cholinergic signaling pathways and enzyme inhibition mechanisms .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.